3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This method allows for the introduction of various substituents at different positions on the pyrazolo[3,4-b]pyridine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Scientific Research Applications
3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of specific enzymes.
Medicine: It is being explored for its potential as an antituberculotic agent.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity . This interaction disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 3-cyclopropyl-4-(difluoromethyl)-6-(2-furanyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
- 3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C12H11F4N3 |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
3-cyclopropyl-4,6-bis(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H11F4N3/c1-19-12-8(9(18-19)5-2-3-5)6(10(13)14)4-7(17-12)11(15)16/h4-5,10-11H,2-3H2,1H3 |
InChI Key |
DAPIZTXBUVBPOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C(F)F)C(F)F)C(=N1)C3CC3 |
Origin of Product |
United States |
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